molecular formula C22H15BrClNO4 B341655 [2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate

[2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate

Cat. No.: B341655
M. Wt: 472.7 g/mol
InChI Key: NPINXGAQGBSAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate is a complex organic compound that features both chloro and bromo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate typically involves multiple steps. One common method starts with the benzoylation of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is stirred at low temperatures (0-5°C) for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms (chloro and bromo), this compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ester and amide functionalities can be targets for oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the ester and amide groups.

Scientific Research Applications

[2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: Its unique structural features make it suitable for the development of new materials with specific properties.

    Biological Studies: It can be used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways . The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate apart is its combination of chloro and bromo substituents along with ester and amide functionalities. This unique combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C22H15BrClNO4

Molecular Weight

472.7 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C22H15BrClNO4/c23-17-8-4-14(5-9-17)20(26)13-29-22(28)16-2-1-3-19(12-16)25-21(27)15-6-10-18(24)11-7-15/h1-12H,13H2,(H,25,27)

InChI Key

NPINXGAQGBSAJN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.